Zirconocene

Vue d'ensemble

Description

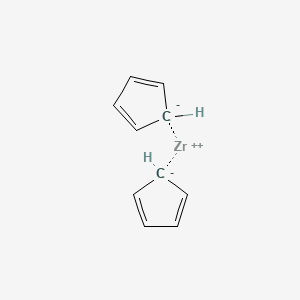

Zirconocene, also known as this compound, is a useful research compound. Its molecular formula is C10H10Zr and its molecular weight is 221.41 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalytic Applications

Recent studies have demonstrated zirconocene's ability to activate inert C–C and C–O bonds through remote functionalization. This methodology allows for innovative synthetic pathways that can lead to the formation of complex organic molecules .

Case Study: Remote Activation

- Objective : To explore the cleavage of C–C and C–O bonds.

- Findings : The use of this compound species facilitated the formation of acyclic stereodefined reactive organometallic species, showcasing its potential in synthetic chemistry.

Organic Synthesis

This compound compounds are instrumental in various organic transformations, including coupling reactions and the formation of metallacycles. The unique reactivity profile allows for the synthesis of functionalized organic compounds that are otherwise challenging to obtain.

Table 2: Organic Reactions Utilizing this compound

| Reaction Type | Product Type | Yield | Notes |

|---|---|---|---|

| C–C Coupling | Macrocyclic Compounds | High | Useful in host-guest chemistry |

| Insertion Reactions | Functionalized Products | Moderate | Applicable in materials science |

| Cyclization | Heterometallacycles | Variable | Expands synthetic possibilities |

Polymer Chemistry

This compound's role in polymer chemistry extends beyond olefin polymerization. It is also utilized in the synthesis of biodegradable polymers through cationic ring-opening polymerization (CROP). This process allows for the creation of polymers with specific functionalities, contributing to advancements in sustainable materials .

Case Study: Biodegradable Polymers

- Objective : To synthesize polycaprolactone using this compound catalysts.

- Findings : Enhanced catalyst activities were observed with modified ligands, leading to improved yields and molecular weights.

Materials Science

This compound complexes have potential applications in materials science due to their ability to form well-defined macromolecular architectures. The unique properties of these materials make them suitable for various applications, including coatings, adhesives, and electronic materials.

Propriétés

Formule moléculaire |

C10H10Z |

|---|---|

Poids moléculaire |

221.41 g/mol |

Nom IUPAC |

cyclopenta-1,3-diene;zirconium(2+) |

InChI |

InChI=1S/2C5H5.Zr/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |

Clé InChI |

IDASTKMEQGPVRR-UHFFFAOYSA-N |

SMILES canonique |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+2] |

Synonymes |

Cp2ZrCl2 cpd zirconocene Zirconocene dichloride |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.